

Technical Support Center: Odevixibat-¹³C₆ Mass Spectrometry Analysis

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Compound of Interest

Compound Name: Odevixibat-¹³C₆

Cat. No.: B12364815

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for the analysis of Odevixibat and its stable isotope-labeled internal standard, Odevixibat-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and why is Odevixibat-¹³C₆ used as an internal standard?

A1: Odevixibat is a selective, reversible inhibitor of the ileal bile acid transporter (IBAT).^[1] It works by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing the total amount of bile acids in the body.^[1] This mechanism of action makes it a therapeutic agent for certain cholestatic liver diseases.^[1] Odevixibat-¹³C₆ is a stable isotope-labeled version of Odevixibat and is the ideal internal standard for quantitative analysis using mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, allowing for accurate correction of matrix effects and other sources of variability in the assay.^{[2][3][4]}

Q2: What are the key physicochemical properties of Odevixibat?

A2: Understanding the physicochemical properties of Odevixibat is crucial for method development. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₈ N ₄ O ₈ S ₂	[5]
Molecular Weight	740.93 g/mol	[6]
CAS Number	501692-44-0	[6]

Q3: Which ionization mode is most suitable for Odevixibat analysis?

A3: Based on the chemical structure of Odevixibat, which contains multiple nitrogen atoms, positive ion electrospray ionization (ESI+) is expected to be the most sensitive and appropriate ionization mode. Protonated molecules $[M+H]^+$ should be readily formed.

Q4: How can I predict the precursor and product ions for Odevixibat and Odevixibat-¹³C₆?

A4: The precursor ion will be the protonated molecule, $[M+H]^+$. For Odevixibat, this will be m/z 741.9. For Odevixibat-¹³C₆, with six ¹³C atoms, the mass will be increased by approximately 6 Da, resulting in an expected $[M+H]^+$ of m/z 747.9. Product ions are generated by fragmentation of the precursor ion in the collision cell. The exact fragmentation pattern should be determined experimentally by infusing a standard solution of Odevixibat and performing a product ion scan. Common fragmentation pathways for similar molecules involve cleavage of amide bonds and loss of functional groups.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected

Potential Cause	Troubleshooting Step
Incorrect MS Parameters	Verify the precursor and product ion m/z values for Odevixibat and Odevixibat- ¹³ C ₆ . Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow rates, and temperature) by infusing a standard solution.
Sample Degradation	Odevixibat solutions may be unstable. ^[6] Prepare fresh standards and samples. Ensure proper storage conditions as recommended by the supplier.
Ion Suppression/Enhancement	Matrix effects from biological samples like plasma or urine can significantly impact signal intensity. ^[7] Implement a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering components. The use of Odevixibat- ¹³ C ₆ as an internal standard should help correct for these effects.
LC Method Issues	Ensure the mobile phase composition and gradient are appropriate for retaining and eluting Odevixibat. Check for column degradation or contamination. Confirm that the LC is properly connected to the mass spectrometer and there are no leaks.

Issue 2: High Background Noise

Potential Cause	Troubleshooting Step
Contaminated Solvents or Glassware	Use high-purity, LC-MS grade solvents and additives.[8] Ensure all glassware and vials are thoroughly cleaned or use new items.
Matrix Effects	Complex biological matrices can contribute to high background noise.[7][9] Enhance the sample cleanup procedure to remove more of the matrix components.
Carryover	Odevixibat, being a relatively large and hydrophobic molecule, may exhibit carryover between injections. Optimize the needle wash solvent and increase the wash volume and duration. Inject a blank solvent after a high concentration sample to check for carryover.

Issue 3: Inconsistent or Drifting Retention Times

Potential Cause	Troubleshooting Step
Column Equilibration	Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Mobile Phase Issues	Prepare fresh mobile phases daily. Inconsistent mobile phase composition can lead to retention time shifts. Ensure the mobile phases are properly degassed.
Column Temperature Fluctuations	Use a column oven to maintain a stable temperature. Inconsistent temperature can cause retention time variability.
Matrix Effects	In some cases, matrix components can affect the retention time of the analyte. ^{[9][10]} A thorough sample cleanup and the use of a stable isotope-labeled internal standard are the best ways to mitigate this.

Experimental Protocols

Stock and Working Solution Preparation

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 1 mg of Odevixibat and Odevixibat-¹³C₆ into separate volumetric flasks.
 - Dissolve in a suitable organic solvent (e.g., methanol or DMSO) to the final volume.
- Working Solutions:
 - Prepare a series of working standard solutions by serially diluting the Odevixibat primary stock solution with 50:50 methanol:water.

- Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Odevixibat-¹³C₆ primary stock solution.

Sample Preparation (from Plasma)

- Protein Precipitation:
 - To 100 µL of plasma sample, add 300 µL of the working internal standard solution in acetonitrile.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes.
- Evaporation and Reconstitution:
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase.
 - Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for the specific instrument being used.

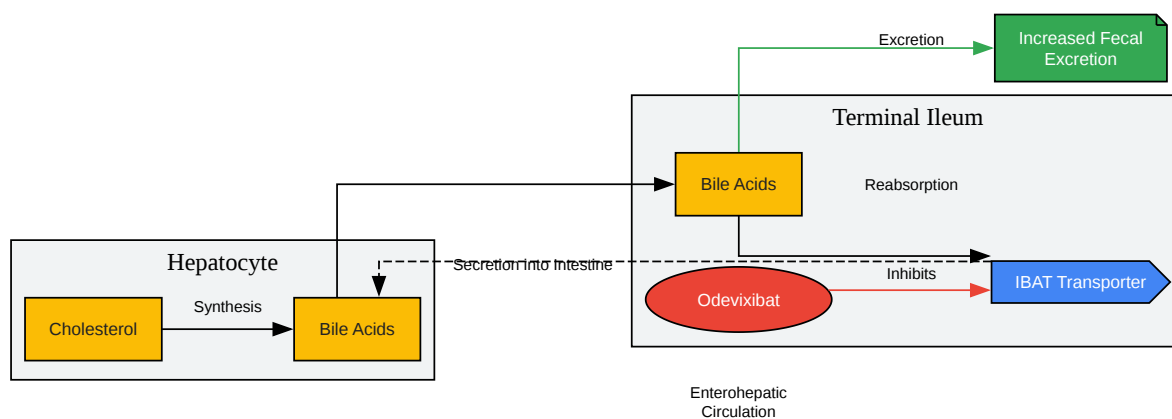
Parameter	Suggested Starting Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume	5 μ L
Column Temperature	40°C
Ionization Mode	ESI+
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

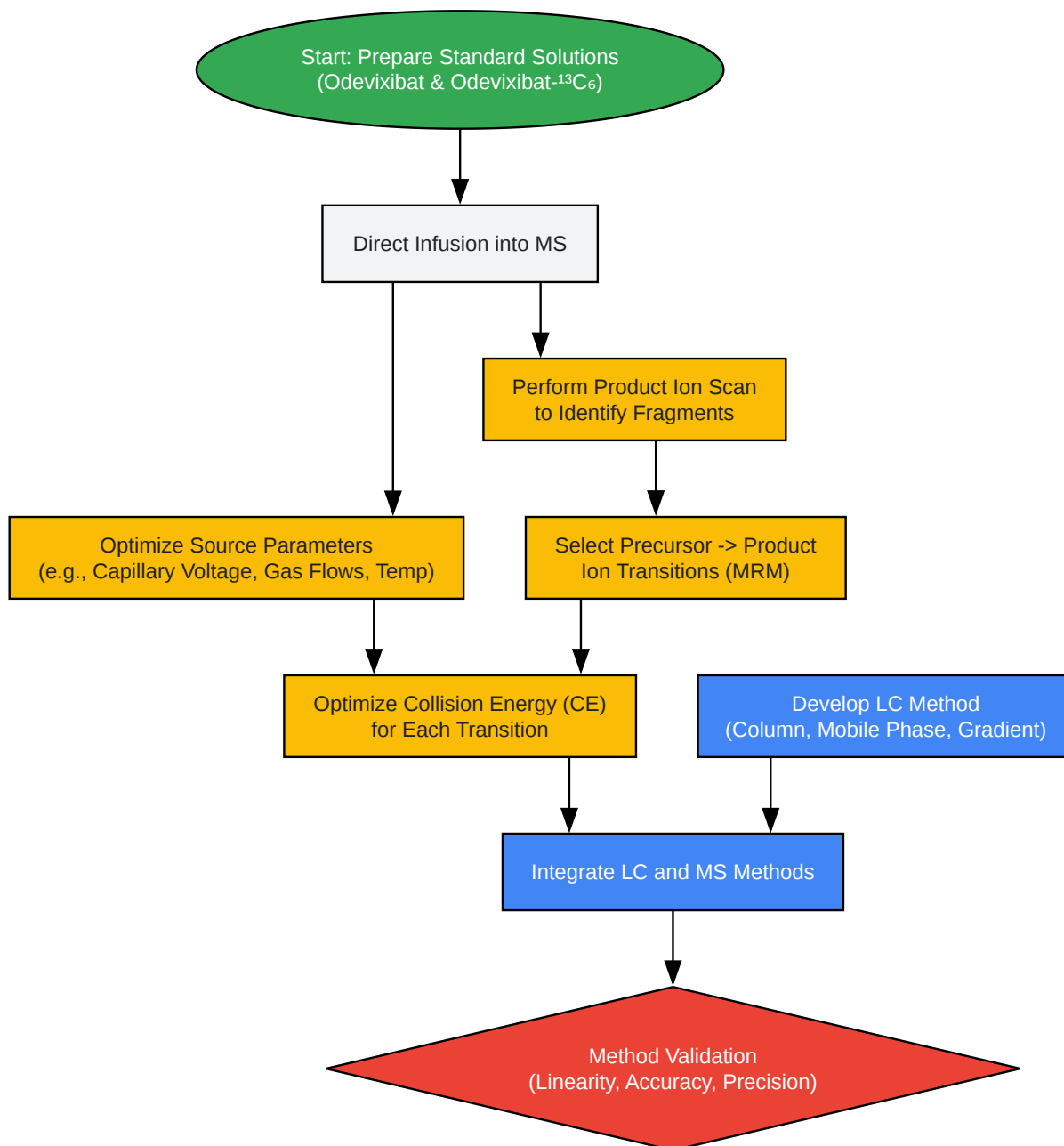
Mass Spectrometry Parameters (MRM)

The following are hypothetical MRM transitions. These must be optimized experimentally.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Odevixibat	741.9	To be determined	100	To be determined	To be determined
Odevixibat- ¹³ C ₆	747.9	To be determined	100	To be determined	To be determined

Visualizations





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